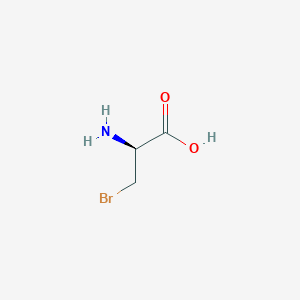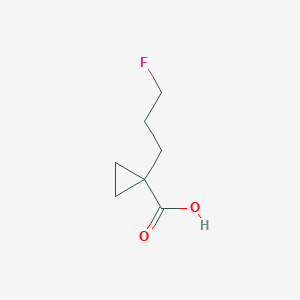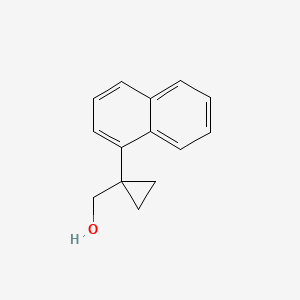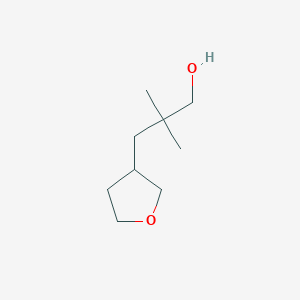
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound features a unique structure with a dimethyl group and an oxolane ring, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with oxirane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified through distillation and other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and other reduced compounds.
Substitution: Halides, amines, and other substituted derivatives.
科学的研究の応用
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents involved. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: This compound has a similar structure but features a dioxolane ring instead of an oxolane ring.
1-(Oxolan-3-yl)propan-2-ol: This compound has a similar oxolane ring but differs in the position of the hydroxyl group.
Uniqueness
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol is unique due to its specific combination of a dimethyl group and an oxolane ring. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and industrial applications. Its versatility and reactivity set it apart from other similar compounds.
特性
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,7-10)5-8-3-4-11-6-8/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWGBQIEKDFRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)

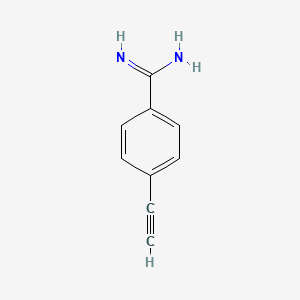



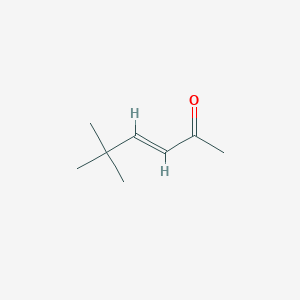
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)



